molecular formula C21H27N B4620964 3,6-di-tert-butyl-9-methyl-9H-carbazole

3,6-di-tert-butyl-9-methyl-9H-carbazole

Cat. No.: B4620964
M. Wt: 293.4 g/mol
InChI Key: OJXMLNBTIJVABO-UHFFFAOYSA-N
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Description

3,6-di-tert-butyl-9-methyl-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in various applications due to their electronic properties. The presence of tert-butyl groups at the 3 and 6 positions, along with a methyl group at the 9 position, enhances the compound’s stability and solubility in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-di-tert-butyl-9-methyl-9H-carbazole typically involves the alkylation of carbazole. One common method includes the reaction of carbazole with tert-butyl chloride in the presence of a Lewis acid such as aluminum trichloride (AlCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3,6-di-tert-butyl-9-methyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-3,6-dione, while substitution reactions can produce various carbazole derivatives with functional groups like halides, amines, or thiols .

Scientific Research Applications

Scientific Research Applications

The compound's unique electronic properties make it suitable for use in photonic devices. Studies have demonstrated that it can enhance the performance of devices by improving light emission efficiency and stability under operational conditions .

Biological Applications

Research into the biological activities of 3,6-di-tert-butyl-9-methyl-9H-carbazole derivatives has shown potential antimicrobial and anticancer properties. These derivatives are studied for their ability to interact with biological molecules such as proteins and nucleic acids, which may lead to therapeutic applications . Techniques like spectroscopy and chromatography are commonly employed to analyze these interactions.

Table 2: Biological Activity Studies

Study FocusFindings
Antimicrobial ActivityEffective against various pathogens
Anticancer ActivityInduced apoptosis in cancer cells

Case Study 1: OLED Performance Enhancement

In a study published in Chemical Communications, researchers demonstrated that incorporating this compound into OLED structures significantly improved device efficiency compared to traditional materials. The study highlighted its role as a hole transport layer that optimizes charge balance within the device .

Case Study 2: Anticancer Properties

Another research article investigated the anticancer properties of derivatives derived from this compound. The derivatives showed promising results in inhibiting tumor growth in vitro and were found to induce apoptosis in specific cancer cell lines .

Mechanism of Action

The mechanism by which 3,6-di-tert-butyl-9-methyl-9H-carbazole exerts its effects involves its interaction with molecular targets and pathways. The compound’s electron-donating properties enhance its ability to participate in electronic transitions, making it effective in OLEDs and other electronic applications. The bulky tert-butyl groups prevent aggregation, ensuring efficient charge transport and stability .

Comparison with Similar Compounds

Similar Compounds

    3,6-di-tert-butylcarbazole: Lacks the methyl group at the 9 position, resulting in slightly different electronic properties.

    3,6-di-tert-butyl-9H-carbazole: Similar structure but without the methyl group, affecting its solubility and reactivity.

    3,6-di-tert-butyl-9-vinylcarbazole: Contains a vinyl group at the 9 position, used in polymer synthesis

Uniqueness

3,6-di-tert-butyl-9-methyl-9H-carbazole is unique due to the combined presence of tert-butyl and methyl groups, which enhance its stability, solubility, and electronic properties. These characteristics make it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .

Biological Activity

3,6-di-tert-butyl-9-methyl-9H-carbazole (tBCzM) is a derivative of carbazole, known for its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and various applications in research and industry.

Chemical Structure and Properties

The compound features two tert-butyl groups at the 3 and 6 positions and a methyl group at the 9 position of the carbazole ring. This configuration enhances its stability and solubility in organic solvents, making it suitable for various applications in chemistry and biology.

Synthesis

The synthesis of tBCzM typically involves alkylation of carbazole with tert-butyl chloride in the presence of a Lewis acid such as aluminum trichloride (AlCl3). The reaction conditions are optimized for high yield and purity:

StepDescription
1Dissolve carbazole in an organic solvent (e.g., CHCl3)
2Add tert-butyl chloride and AlCl3, stirring for several hours
3Quench the reaction with ice water and extract using dichloromethane
4Purify the product using column chromatography

Antimicrobial Properties

Research indicates that carbazole derivatives, including tBCzM, exhibit significant antimicrobial activity. A study by Surendiran et al. demonstrated that certain derivatives showed moderate to good antibacterial effects against various bacterial strains when tested at a concentration of 25 µg/mL. Compounds with methoxy or chloro groups displayed enhanced activity compared to others .

Anticancer Potential

Carbazole derivatives have been investigated for their anticancer properties. Studies have shown that tBCzM can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, tBCzM has been linked to the inhibition of specific kinases that play a role in tumor growth .

The biological activity of tBCzM is primarily attributed to its ability to interact with molecular targets within cells. The bulky tert-butyl groups enhance its electron-donating properties, allowing it to participate in electronic transitions essential for its biological effects. Additionally, the compound's structure facilitates π-π interactions with aromatic residues in proteins, influencing their activity and stability .

Case Studies

  • Antimicrobial Activity : In a comparative study, tBCzM was tested against standard antibiotics like ciprofloxacin. Results indicated comparable efficacy against specific bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative antimicrobial agent .
  • Anticancer Studies : A recent investigation into the effects of tBCzM on human cancer cell lines revealed significant cytotoxicity at micromolar concentrations. The compound was shown to disrupt cell cycle progression and induce apoptosis through caspase activation pathways .

Applications

Due to its promising biological activities, tBCzM has potential applications in various fields:

  • Pharmaceuticals : As a lead compound for developing new antimicrobial or anticancer drugs.
  • Materials Science : Utilized in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties .
  • Research : Serves as a precursor for synthesizing other advanced materials and studying structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

3,6-ditert-butyl-9-methylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N/c1-20(2,3)14-8-10-18-16(12-14)17-13-15(21(4,5)6)9-11-19(17)22(18)7/h8-13H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXMLNBTIJVABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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